Glycine-2-13C

概要

説明

Glycine-2-¹³C is a stable isotope-labeled derivative of glycine, where the carbon atom at the second position (α-carbon) is replaced by the non-radioactive ¹³C isotope. This modification retains glycine’s fundamental chemical properties while enabling precise tracking in metabolic and structural studies using nuclear magnetic resonance (NMR) and mass spectrometry (MS) . Its primary applications include:

- Metabolic Pathway Analysis: Tracing glycine’s role in one-carbon metabolism, serine biosynthesis, and collagen synthesis .

- Structural NMR Studies: Enhancing signal resolution in dynamic nuclear polarization (DNP) experiments and solid-state NMR due to its isotopic enrichment .

- Quantitative Biochemistry: Calibrating gravimetric mixtures for accurate molar fraction calculations in isotopic dilution assays .

Glycine-2-¹³C is synthesized via isotope-specific precursors, ensuring >99% ¹³C enrichment at the α-carbon .

作用機序

Target of Action

Glycine-2-13C, a 13C-labeled form of glycine, primarily targets the N-methyl-D-aspartic acid (NMDA) receptors in the central nervous system . These receptors play a crucial role in neuronal signaling, particularly in synaptic plasticity and memory function.

Mode of Action

This compound acts as an inhibitory neurotransmitter in the central nervous system . It also functions as a co-agonist along with glutamate, facilitating an excitatory potential at the glutaminergic NMDA receptors . This dual role allows this compound to modulate neuronal activity, maintaining a balance between excitation and inhibition.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamatergic pathway . By acting as a co-agonist at NMDA receptors, this compound influences the function of these receptors, which are a type of ionotropic glutamate receptor. The activation of NMDA receptors allows for the influx of calcium ions, leading to various downstream effects such as the activation of signal transduction pathways and gene expression.

Pharmacokinetics

It’s known that stable isotopes of elements like carbon have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration, a similar process, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The action of this compound at the NMDA receptors leads to an excitatory potential . This can result in various molecular and cellular effects, including the activation of intracellular signaling pathways and changes in gene expression. These effects contribute to the role of NMDA receptors in processes such as synaptic plasticity and memory function.

生化学分析

Biochemical Properties

Glycine-2-13C participates in various biochemical reactions, similar to its unlabeled counterpart, glycine. It interacts with enzymes, proteins, and other biomolecules. For instance, it acts as an inhibitory neurotransmitter in the central nervous system and also serves as a co-agonist with glutamate, facilitating an excitatory potential at the glutaminergic N-methyl-D-aspartic acid (NMDA) receptors .

Cellular Effects

This compound influences various types of cells and cellular processes. It plays a crucial role in cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in the nervous system, this compound can modulate neuronal activity by acting as an inhibitory neurotransmitter .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors, such as NMDA receptors, influencing their activity . Additionally, it may participate in enzyme activation or inhibition, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . For instance, it has been reported to extend the lifespan of certain organisms at specific dosages

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels . For example, it participates in the glycine, serine, and threonine metabolism pathway .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are also areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . More detailed studies are needed to fully understand these aspects.

生物活性

Glycine-2-13C, a stable isotope-labeled form of glycine, has garnered significant interest in biological research due to its role in metabolic pathways, particularly in one-carbon metabolism. This article reviews the biological activity of this compound, focusing on its metabolic fates, applications in research, and implications for health.

Overview of Glycine and Its Metabolism

Glycine is the simplest amino acid and plays a crucial role in various metabolic processes. It is involved in the synthesis of proteins, nucleic acids, and other biomolecules. Glycine metabolism primarily occurs through the glycine cleavage system (GCS) , which decarboxylates glycine to produce carbon dioxide (CO2), ammonia (NH3), and one-carbon units that are vital for numerous biosynthetic pathways.

Glycine Cleavage System (GCS)

The GCS is a critical pathway for glycine metabolism. This compound is utilized to trace the metabolic fate of its carbon atoms. The decarboxylation process transfers the 2-carbon from glycine to tetrahydrofolate (THF), resulting in the formation of methylene-THF, which can subsequently participate in the synthesis of nucleotides and amino acids like serine and methionine .

Key Findings:

- Carbon Flux : Studies indicate that GCS accounts for approximately 35% of whole-body glycine flux when using labeled glycine .

- One-Carbon Units : The 2-carbon unit from glycine contributes significantly to one-carbon metabolism, which is essential for methylation reactions involved in DNA synthesis and repair .

Research Applications

This compound has been employed in various experimental setups to elucidate metabolic processes:

- Tracer Studies : In vivo studies using [U-13C]glycine have demonstrated its utility in quantifying tissue protein and RNA synthesis. Mice fed with diets supplemented with glycine showed significant incorporation of 13C into hepatic and intestinal mucosal tissues .

- NMR Spectroscopy : Solid-state NMR studies have been conducted to investigate the dynamic properties of glycine polymorphs. The isotropic chemical shifts observed provide insights into the structural characteristics of glycine under different conditions .

- Nutritional Interventions : Research has shown that dietary factors influence the utilization of glycine-derived one-carbon units. For instance, supplementation with non-essential amino acids reduced GCS activity, highlighting the interplay between nutrition and glycine metabolism .

Case Studies

Several studies illustrate the biological activity and implications of this compound:

科学的研究の応用

Chemical Properties and Structure

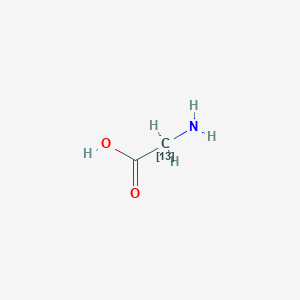

Glycine-2-13C is a derivative of glycine where the carbon atom at the second position is labeled with the stable isotope carbon-13. Its molecular formula is with a molecular weight of approximately 76.06 g/mol. This specific labeling allows researchers to track metabolic pathways and study enzyme mechanisms with high precision.

Chemistry

- Peptide Synthesis : this compound serves as a crucial building block in the synthesis of peptides. Its isotopic labeling enables researchers to monitor the incorporation of glycine into peptide chains and understand reaction mechanisms during synthesis.

- Tracer Studies : As a tracer, it is used in metabolic studies to investigate biochemical pathways and interactions within living organisms.

Biology

- Metabolic Pathway Studies : Researchers utilize this compound to trace metabolic pathways in various organisms. It helps elucidate how glycine is metabolized and its role in biosynthetic processes .

- Enzyme Mechanism Investigation : The compound is employed to study enzyme kinetics and mechanisms, providing insights into how enzymes interact with substrates.

Medicine

- Pharmacokinetics : In drug development, this compound is used to study the pharmacokinetics of new drugs. It aids in understanding how drugs are absorbed, distributed, metabolized, and excreted in the body .

- Clinical Metabolomics : The compound plays a role in clinical metabolomics, where it helps identify biomarkers for diseases by tracking changes in metabolic profiles .

Industry

- Synthetic Chemistry : this compound is used in the synthesis of complex organic molecules, contributing to advancements in chemical manufacturing processes.

- Analytical Chemistry : It serves as a standard reference material for various analytical techniques, including NMR spectroscopy, enhancing the accuracy of measurements .

Case Study 1: Metabolic Tracing

A study utilized this compound to trace metabolic pathways in cultured cells. By monitoring the incorporation of the labeled glycine into proteins and other metabolites, researchers were able to map out key metabolic routes involved in cellular respiration.

Case Study 2: Drug Development

In pharmacokinetic studies, this compound was administered to subjects receiving a new medication. The isotopic labeling allowed scientists to track how the drug was metabolized over time, providing essential data for dosage recommendations and efficacy assessments.

化学反応の分析

Decarboxylation via Glycine Cleavage System (GCS)

Glycine-2-¹³C undergoes mitochondrial decarboxylation catalyzed by the glycine cleavage system (GCS), producing ¹³CO₂ and one-carbon units for folate metabolism .

Key findings:

- Reaction rate : GCS accounts for 35% of whole-body glycine flux (190 ± 41 µmol/(kg·h)) in humans .

- Isotope fractionation : CO₂ from Glycine-2-¹³C shows 8% enrichment in ¹²C in Pisum mitochondria, varying with pH and cofactors .

| Study Model | CO₂ Enrichment | Isotope Effect | Reference |

|---|---|---|---|

| Human mitochondria | 22–35% of flux | ¹³C/¹²C ratio | |

| Plant mitochondria | 5–16% ¹³C | pH-dependent |

Substitution in Alkylpyrazine Formation

In Maillard reactions, Glycine-2-¹³C contributes methyl groups to alkylpyrazines via Strecker degradation. Labeling studies demonstrate:

- Mechanism : Glycine reacts with α-dicarbonyls (e.g., 2,3-butanedione) to form Schiff bases, which cyclize into pyrazines .

- Outcome : Pyrazines with ¹³C-labeled methyl groups (e.g., 2-methylpyrazine) show 0.39 ± 0.17% ¹³C enrichment .

Reagents :

Oxidation to Glyoxylate

Glycine-2-¹³C is oxidized to glyoxylate-¹³C in hepatic and renal tissues, mediated by peroxisomal D-amino acid oxidase .

Pathway :Implications :

- Glyoxylate enters the glyoxylate cycle or forms oxalate .

- No significant urinary oxalate detected at low glycine doses (<41.7 µmol/kg).

Reduction to Serine

Glycine-2-¹³C is reversibly converted to L-serine via serine hydroxymethyltransferase (SHMT), contributing to one-carbon metabolism .

Kinetic data :

- Conversion rate : 193 ± 28 µmol/(kg·h) in humans (~41% of glycine flux) .

- Isotope tracing : ¹³C-labeled serine is detected in hepatic and intestinal tissues .

Incorporation into Purines

The 2-carbon of Glycine-2-¹³C enriches the C8 position of purines via folate-mediated one-carbon transfer .

Experimental results :

| Tracer | Purine Position | ¹³C Enrichment | Reference |

|---|---|---|---|

| [2-¹³C]glycine | C8 | 0.19–0.39% | |

| [2-¹³C]glycine | C2 (via formate) | 0.03–0.84% |

Cyclization to Imidazoles/Oxazoles

In thermal reactions with α-dicarbonyls, Glycine-2-¹³C forms heterocyclic compounds:

- Mechanism : Schiff base intermediates cyclize to yield imidazoles (e.g., 4-methylimidazole) or oxazoles .

- Outcome : ¹³C labels localize in methyl or carbonyl groups of products .

Reaction conditions :

- Temperature : 100–150°C

- Catalyst : None required

Role in Melanoidin Formation

Glycine-2-¹³C integrates into melanoidins during food heating, forming conjugated enamine linkages .

Structural insights :

Q & A

Basic Research Questions

Q. How can researchers verify the isotopic purity of Glycine-2-13C in experimental preparations?

- Methodology : Use mass spectrometry (MS) or nuclear magnetic resonance (NMR) to quantify the 13C enrichment at the second carbon position. Gravimetrically prepared mixtures of natural glycine and this compound can be analyzed by comparing theoretical and experimental molar fractions via MS or isotope ratio analysis (e.g., Table 7 in ). Statistical error analysis should accompany measurements to validate precision .

- Key Considerations : Calibrate instruments using certified reference standards and account for isotopic cross-contamination during sample preparation.

Q. What experimental designs are optimal for tracing this compound in metabolic flux studies?

- Methodology : Incorporate pulse-chase labeling protocols in cell cultures or model organisms. After administering this compound, track isotopic incorporation into downstream metabolites (e.g., serine, formate) via liquid chromatography-mass spectrometry (LC-MS). Use compartmental modeling to estimate flux rates .

- Key Considerations : Control for isotopic dilution effects by measuring intracellular metabolite pools and normalizing to total glycine concentrations .

Q. How should researchers handle discrepancies between theoretical and observed isotopic enrichment in this compound experiments?

- Methodology : Perform systematic error analysis, including checks for instrument calibration, sample contamination, and metabolic side reactions. Cross-validate results with alternative techniques (e.g., NMR vs. MS) and consult literature for known enzymatic biases affecting 13C incorporation (e.g., glycine cleavage system inefficiencies) .

Advanced Research Questions

Q. How can this compound enhance sensitivity in dynamic nuclear polarization (DNP) experiments for structural biology?

- Methodology : Prepare hyperpolarized this compound using Gd(III) complexes as polarizing agents in glycerol/water matrices. Optimize magnetic field profiles (e.g., 1H, 13C, and 15N DNP conditions) to maximize signal intensity for solid-state NMR or cryogenic electron microscopy (cryo-EM) applications. Refer to Figure SI-4 ( ) for field profile benchmarks .

- Key Considerations : Monitor cross-relaxation effects between 1H and 13C nuclei to avoid signal distortion and ensure reproducible polarization transfer .

Q. What strategies resolve conflicting data on this compound’s role in neurotransmitter co-agonism at NMDA receptors?

- Methodology : Conduct dual-isotope labeling (e.g., this compound with 15N-glutamate) in neuronal cultures to differentiate glycine’s direct binding effects from metabolic contributions. Pair electrophysiological recordings (patch-clamp) with isotope tracing to correlate receptor activation with glycine turnover rates .

- Key Considerations : Address confounding variables such as pH-dependent glycine transport and endogenous glycine synthesis pathways .

Q. How can computational modeling integrate this compound data to predict metabolic network perturbations?

- Methodology : Develop kinetic models using software like COPASI or MATLAB, inputting isotopic enrichment data to simulate flux redistribution. Validate predictions via gene knockout studies or enzyme inhibition assays. For example, model glycine’s role in one-carbon metabolism under folate-deficient conditions .

- Key Considerations : Use Bayesian inference to account for parameter uncertainty and refine models iteratively with experimental validation .

Q. Data Analysis and Contradiction Management

Q. What statistical frameworks are recommended for analyzing time-resolved this compound labeling data?

- Methodology : Apply mixed-effects models to account for biological variability and technical replicates. Use ANOVA for multi-group comparisons (e.g., different metabolic states) and false-discovery rate (FDR) correction for high-throughput datasets .

Q. How should researchers address inconsistencies in literature reports on this compound’s isotopic effects?

- Methodology : Conduct meta-analyses to identify methodological differences (e.g., labeling duration, cell type specificity). Replicate critical experiments under standardized conditions and publish negative results to reduce publication bias .

Q. Literature and Resource Guidelines

- Authoritative Databases : Prioritize PubMed, SciFinder, and Web of Science over commercial platforms (per user constraints). Use Google Scholar’s advanced search operators (e.g.,

site:.edu,intitle:"this compound") to locate peer-reviewed studies . - Citation Practices : Adhere to ACS or RSC formatting guidelines, ensuring primary sources (e.g., ) are cited for experimental protocols .

類似化合物との比較

Key Findings :

- Glycine-2-¹³C is optimal for probing α-carbon-specific reactions, such as glycine cleavage system activity .

- Glycine-¹³C₂ provides dual labeling for enhanced NMR signal coherence but is less cost-effective for targeted studies .

- L-Alanine-2-¹³C,¹⁵N shares similar NMR utility but is restricted to alanine-specific pathways .

Analytical Performance in NMR and MS

Table 1: NMR Spectral Data and Sensitivity

Key Findings :

- Glycine-2-¹³C’s singular labeling avoids spectral overlap, enabling cleaner detection in complex mixtures .

- In DNP, Glycine-2-¹³C achieves a 2.1× signal enhancement at 100 K, outperforming dual-labeled glycine .

Metabolic Tracking Efficiency

Table 2: Isotope Incorporation in Metabolic Studies

*Derived from formaldemethone assays after isotope injection .

Key Findings :

- Glycine-2-¹³C exhibits superior incorporation into serine (89% yield), making it ideal for studying one-carbon metabolism .

- Its shorter half-life compared to methionine-(methyl-¹³C) reflects rapid turnover in central metabolic pathways .

Key Findings :

特性

IUPAC Name |

2-aminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455265 | |

| Record name | Glycine-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.059 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20220-62-6 | |

| Record name | Glycine-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。